Celiprolol

描述

属性

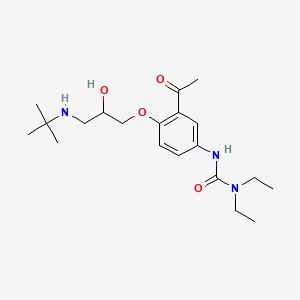

IUPAC Name |

3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOATXPAWOHTVSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57470-78-7 (mono-hydrochloride) | |

| Record name | Celiprolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020259 | |

| Record name | Celiprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56980-93-9 | |

| Record name | Celiprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56980-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Celiprolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celiprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Celiprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Celiprolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELIPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRB57K47QC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

120-122 | |

| Record name | Celiprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Celiprolol's Engagement with the Beta-2 Adrenergic Receptor: An In-Depth Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celiprolol is a third-generation beta-blocker distinguished by its unique pharmacological profile as a cardioselective beta-1 adrenergic receptor antagonist and a partial agonist at the beta-2 adrenergic receptor.[1][2][3] This intrinsic sympathomimetic activity (ISA) at the beta-2 receptor is pivotal to its vasodilatory and bronchodilatory properties, differentiating it from traditional beta-blockers.[1][4] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's interaction with the beta-2 adrenergic receptor signaling pathway. It consolidates quantitative data on its binding and functional activity, details key experimental methodologies, and presents visual representations of the involved signaling cascades and experimental workflows.

Introduction: The Unique Profile of this compound

This compound represents a significant advancement in beta-adrenoceptor modulation. Unlike non-selective beta-blockers that can induce bronchoconstriction and peripheral vasoconstriction, this compound's partial beta-2 agonism mitigates these adverse effects. This dual action of beta-1 blockade and beta-2 stimulation makes this compound an effective antihypertensive and antianginal agent with a favorable side-effect profile. Its vasodilatory effects are primarily mediated through the stimulation of beta-2 adrenoceptors on vascular smooth muscle. Furthermore, evidence suggests that this compound may also engage other signaling pathways, including nitric oxide (NO) production, contributing to its overall cardiovascular effects.

Quantitative Analysis of this compound's Interaction with Beta-Adrenergic Receptors

The following table summarizes the key quantitative parameters defining this compound's interaction with beta-1 and beta-2 adrenergic receptors, derived from various in vitro and in vivo studies.

| Parameter | Receptor Subtype | Species/Tissue | Value | Reference |

| pA2 | Beta-1 (chronotropic) | Guinea Pig Atria | 7.84 ± 0.07 | |

| pA2 | Beta-1 (inotropic) | Guinea Pig Atria | 7.79 ± 0.06 | |

| pA2 | Beta-2 (tracheal relaxation) | Guinea Pig Trachea | 6.45 ± 0.11 | |

| Ki | Beta-2 | Failing Human Ventricular Myocardium | 15.7 (without Gpp(NH)p), 23.9 (with Gpp(NH)p) |

pA2: A measure of the potency of an antagonist in a pharmacological experiment. A higher pA2 value indicates a higher affinity of the antagonist for its receptor. Ki: The inhibition constant for a drug; the concentration of competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors.

The Beta-2 Adrenergic Receptor Signaling Pathway: this compound's Mechanism of Action

This compound, as a partial agonist, binds to the beta-2 adrenergic receptor and induces a conformational change, albeit to a lesser extent than a full agonist. This interaction initiates a cascade of intracellular events:

-

Receptor Binding and G-Protein Activation: this compound binds to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event promotes the coupling of the receptor to the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various intracellular proteins, leading to the physiological effects of beta-2 receptor stimulation, such as smooth muscle relaxation (vasodilation and bronchodilation).

Some studies suggest that the intrinsic sympathomimetic activity of beta-blockers like this compound results in a modest stimulation of adenylyl cyclase activity.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with the beta-2 adrenergic receptor.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the beta-2 adrenergic receptor.

-

Objective: To quantify the affinity of this compound for the beta-2 adrenergic receptor.

-

Materials:

-

Cell membranes expressing the beta-2 adrenergic receptor (e.g., from S49 lymphoma cells or failing human ventricular myocardium).

-

Radiolabeled ligand with high affinity for the beta-2 receptor (e.g., [125I]iodocyanopindolol).

-

This compound at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like propranolol).

-

Incubation buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound.

-

In a parallel set of tubes, incubate the membranes with the radiolabeled ligand and the non-specific binding control.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of this compound, which is then used to calculate the Ki value.

-

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP, a key second messenger in the beta-2 adrenergic signaling pathway.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a partial agonist at the beta-2 adrenergic receptor.

-

Materials:

-

Intact cells expressing the beta-2 adrenergic receptor (e.g., S49 lymphoma cells).

-

This compound at various concentrations.

-

A full agonist (e.g., isoproterenol) as a positive control.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin (optional, to amplify the cAMP response).

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA-based or fluorescence-based).

-

-

Procedure:

-

Culture the cells to an appropriate density.

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

Stimulate the cells with varying concentrations of this compound or the full agonist for a defined period.

-

Lyse the cells to release intracellular cAMP.

-

Measure the concentration of cAMP in the cell lysates using a suitable detection kit.

-

Construct dose-response curves and determine the EC50 and Emax values for this compound.

-

Isolated Tissue Bath Assay for Vasodilation

This ex vivo assay directly measures the functional consequence of this compound's beta-2 agonism on vascular smooth muscle relaxation.

-

Objective: To assess the vasodilatory effect of this compound and confirm its mediation through beta-2 adrenoceptors.

-

Materials:

-

Isolated blood vessels (e.g., human arteries and veins, guinea pig mesenterium coli).

-

Organ bath system with physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Isometric force transducer.

-

A vasoconstrictor to pre-contract the tissues (e.g., 5-hydroxytryptamine or potassium).

-

This compound at various concentrations.

-

A beta-2 selective antagonist (e.g., ICI 118,551) to confirm receptor specificity.

-

-

Procedure:

-

Mount helical strips of the blood vessels in the organ baths.

-

Allow the tissues to equilibrate under a resting tension.

-

Pre-contract the tissues with a vasoconstrictor.

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound and record the relaxation response.

-

In a separate set of experiments, pre-incubate the tissues with a beta-2 antagonist before adding this compound to determine if the relaxation is blocked.

-

Express the relaxation as a percentage of the pre-contraction and construct concentration-response curves.

-

Conclusion

This compound's distinctive pharmacological profile is a direct consequence of its partial agonism at the beta-2 adrenergic receptor. This activity, mediated through the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway, translates into clinically significant vasodilation and bronchodilation. The experimental methodologies detailed herein provide a robust framework for the continued investigation and characterization of this compound and other selective adrenoceptor modulators. A thorough understanding of these mechanisms is paramount for the rational design and development of future cardiovascular therapeutics with improved efficacy and safety profiles.

References

- 1. Preclinical pharmacology of this compound: a cardioselective beta-adrenergic antagonist and mild vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a new beta adrenoceptor antagonist with novel ancillary properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Celiprolol's Impact on TGF-β Signaling in Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming Growth Factor-beta (TGF-β) signaling is a critical pathway in cellular proliferation, differentiation, and extracellular matrix (ECM) production. In fibroblasts, its overactivation is a key driver of fibrosis, a pathological process characterized by excessive ECM deposition that can lead to organ dysfunction. Celiprolol, a third-generation beta-blocker with β1-antagonist and partial β2-agonist activity, has shown promise in mitigating fibrosis, particularly in the cardiovascular system. This technical guide provides an in-depth analysis of the known and inferred effects of this compound on TGF-β signaling in fibroblasts, supported by experimental evidence and detailed methodologies for further research.

Core Mechanism: this compound's Attenuation of Profibrotic TGF-β Signaling

While direct in-vitro studies on the effect of this compound on cultured fibroblasts are limited in the current scientific literature, in-vivo evidence strongly suggests that this compound suppresses key components of the TGF-β signaling pathway. A seminal study on deoxycorticosterone acetate (DOCA)-salt hypertensive rats demonstrated that this compound treatment leads to a significant reduction in the expression of TGF-β1 and type I collagen in the heart, key markers of fibrotic activity.[1] This suggests a direct or indirect inhibitory effect of this compound on cardiac fibroblasts, which are the primary producers of collagen in the heart.

The unique pharmacological profile of this compound, particularly its β2-adrenergic receptor agonism, may contribute to its anti-fibrotic effects. Stimulation of the β2-adrenergic receptor is known to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP can counteract TGF-β1-induced myofibroblast differentiation and ECM production in fibroblasts. This provides a plausible mechanism for this compound's observed effects.

Data Presentation: Summary of In-Vivo Findings

The following table summarizes the key quantitative findings from the in-vivo study by Shimizu et al. (2002), which investigated the effects of this compound on cardiac remodeling in hypertensive rats.

| Parameter | Control Group | DOCA-Salt Hypertensive Group | DOCA-Salt + this compound Group |

| TGF-β1 mRNA Expression (relative units) | Baseline | Significantly Increased | Suppressed |

| Type I Collagen mRNA Expression (relative units) | Baseline | Significantly Increased | Suppressed |

| Perivascular Fibrosis | Minimal | Marked Increase | Significantly Inhibited |

Note: This data is derived from an in-vivo animal model and suggests an effect on cardiac fibroblasts. Further in-vitro studies are required to quantify the direct effects of this compound on fibroblast TGF-β signaling.

The TGF-β Signaling Pathway in Fibroblasts

TGF-β exerts its effects on fibroblasts through a well-defined signaling cascade, leading to the transcription of target genes involved in fibrosis.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on TGF-β signaling in fibroblasts.

Fibroblast Cell Culture and Treatment

-

Cell Source: Primary human cardiac or dermal fibroblasts are recommended for maximal clinical relevance.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment Protocol:

-

Seed fibroblasts in appropriate culture plates and allow them to reach 70-80% confluency.

-

Serum-starve the cells for 24 hours in DMEM with 0.5% FBS to synchronize their cell cycle.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.

-

Stimulate the cells with recombinant human TGF-β1 (typically 5-10 ng/mL) for the desired time points (e.g., 30 minutes for phosphorylation studies, 24-48 hours for gene and protein expression studies).

-

Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with TGF-β1 alone.

-

Western Blotting for Smad Phosphorylation

-

Objective: To quantify the effect of this compound on the phosphorylation of Smad2 and Smad3, the key downstream effectors of the canonical TGF-β pathway.

-

Procedure:

-

Lyse the treated fibroblasts in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Smad2 (Ser465/467), phospho-Smad3 (Ser423/425), total Smad2/3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

-

Objective: To measure the effect of this compound on the mRNA expression of TGF-β target genes involved in fibrosis.

-

Procedure:

-

Isolate total RNA from treated fibroblasts using a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for target genes such as COL1A1 (Collagen Type I Alpha 1), COL3A1 (Collagen Type III Alpha 1), ACTA2 (α-Smooth Muscle Actin), and TGFB1.

-

Use a housekeeping gene (e.g., GAPDH or B2M) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Immunofluorescence for α-Smooth Muscle Actin (α-SMA)

-

Objective: To visualize the effect of this compound on the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.

-

Procedure:

-

Grow fibroblasts on glass coverslips and treat as described above.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against α-SMA overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow to assess the impact of this compound on TGF-β-induced fibrotic responses in fibroblasts.

Logical Relationship: this compound's Anti-Fibrotic Mechanism

The proposed anti-fibrotic mechanism of this compound in the context of TGF-β signaling in fibroblasts can be summarized as follows:

Conclusion

This compound demonstrates significant potential as an anti-fibrotic agent, likely through its inhibitory effects on the TGF-β signaling pathway in fibroblasts. While direct in-vitro evidence is still emerging, in-vivo data strongly supports this hypothesis. The unique dual action of this compound as a β1-blocker and β2-agonist provides a compelling rationale for its therapeutic benefits beyond its primary cardiovascular indications. Further research utilizing the detailed experimental protocols outlined in this guide will be crucial to fully elucidate the molecular mechanisms of this compound's action and to explore its broader applications in the treatment of fibrotic diseases.

References

An In-depth Technical Guide to the Synthesis of Celiprolol from 4-Chloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and industrially applicable synthesis route for celiprolol hydrochloride, a cardioselective β-blocker, commencing from the readily available starting material, 4-chloronitrobenzene.[1] The described pathway involves a multi-step process encompassing hydrolysis, acetylation, reduction, acylation, a Fries rearrangement, Williamson ether synthesis, and epoxide ring-opening.[1] This guide provides detailed experimental protocols for the key transformations and summarizes quantitative data in structured tables for clarity and comparative analysis.

Overall Synthesis Pathway

The synthesis of this compound from 4-chloronitrobenzene can be conceptualized as the sequential construction of the key functionalities of the target molecule. The overall transformation is depicted below:

References

An In-depth Technical Guide to the Synthesis and Purification of Celiprolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for celiprolol hydrochloride, a cardioselective beta-blocker. The information presented is curated from scientific literature and patent filings to assist researchers and professionals in the development and manufacturing of this active pharmaceutical ingredient (API). This document details synthetic routes, purification protocols, impurity profiles, and analytical methods, with a focus on providing actionable experimental procedures and comparative data.

Synthesis of this compound Hydrochloride

An improved and industrially viable synthetic route for this compound hydrochloride starts from the readily available precursor, 4-chloronitrobenzene. This pathway involves a series of chemical transformations designed for efficiency and scalability, achieving a notable overall yield.[1]

A key step in this synthesis is an optimized Fries rearrangement, which contributes to the improved overall efficiency of the process.[1] The total yield of this synthetic route is reported to be 39.1% based on the starting material, 4-chloronitrobenzene.[1]

Synthetic Pathway

The synthesis of this compound hydrochloride from 4-chloronitrobenzene can be visualized as a multi-step process. The key transformations include hydrolysis, acetylation, Fries rearrangement, Williamson etherification, epoxide ring-opening, and finally, salt formation to yield the hydrochloride salt.[1]

Caption: Synthetic pathway of this compound Hydrochloride from 4-Chloronitrobenzene.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound hydrochloride.

The Fries rearrangement of 4-nitrophenyl acetate is a critical step. An improved method utilizes a molten salt mixture as a solvent, which is more environmentally friendly than traditional solvents like nitrobenzene.[1]

-

Reactants: 4-Nitrophenyl acetate, Aluminum chloride, Sodium chloride.

-

Procedure:

-

A mixture of aluminum chloride and sodium chloride is heated to form a molten salt.

-

4-Nitrophenyl acetate is added to the molten salt.

-

The reaction mixture is heated at a specific temperature for a set duration to effect the rearrangement.

-

The reaction is quenched, and the product is isolated and purified.

-

-

Yield: This improved Fries rearrangement step is reported to have a high yield.

This step involves the reaction of the phenolic hydroxyl group with epichlorohydrin to form the corresponding glycidyl ether.

-

Reactants: 2-Acetyl-4-nitrophenol derivative, Epichlorohydrin, Base (e.g., Sodium Hydroxide).

-

Procedure:

-

The phenolic starting material is dissolved in a suitable solvent.

-

A base is added to deprotonate the phenol, forming the phenoxide.

-

Epichlorohydrin is added, and the reaction mixture is heated to facilitate the nucleophilic substitution.

-

The product is isolated after an appropriate work-up procedure.

-

The final steps involve the regioselective opening of the epoxide ring with tert-butylamine, followed by the formation of the hydrochloride salt.

-

Reactants: The glycidyl ether intermediate, tert-Butylamine, Hydrochloric acid.

-

Procedure:

-

The epoxide intermediate is reacted with an excess of tert-butylamine.

-

The reaction mixture is typically heated to ensure complete reaction.

-

After the reaction is complete, the excess amine and solvent are removed.

-

The resulting this compound base is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the this compound hydrochloride salt.

-

Purification of this compound Hydrochloride

The purification of this compound is crucial to ensure the final API meets the stringent purity requirements for pharmaceutical use. Crystallization is the most commonly employed method for the purification of both this compound base and its hydrochloride salt.

Purification Workflow

A typical purification process involves the crystallization of the crude this compound base, followed by its conversion to the hydrochloride salt, which may be further purified by crystallization.

Caption: Purification workflow for this compound Hydrochloride via crystallization.

Experimental Protocol for Crystallization of this compound Base and Formation of Form I Hydrochloride

An improved process for preparing pure this compound base in its monohydrate form involves crystallization from carboxylic acid ester solvents. This pure base is then converted to the desired polymorphic Form I of this compound hydrochloride.

-

Purification of this compound Base:

-

Dissolve the crude this compound base in a suitable carboxylic acid ester solvent (e.g., ethyl acetate) at ambient temperature.

-

Stir the solution at a low temperature (e.g., 2-5°C) for an extended period (e.g., 12 hours) to induce crystallization.

-

Filter the resulting solid to isolate the pure this compound base.

-

Dry the this compound base at a controlled temperature (e.g., 30-35°C).

-

-

Preparation of this compound Hydrochloride Form I:

-

Dissolve the purified this compound base (with a water content of 4-5%) in a mixture of acetone and water.

-

Treat the solution with activated carbon and filter.

-

Cool the filtrate to 15-20°C and seed with this compound hydrochloride Form I crystals.

-

Adjust the pH to 5.8-6.3 by adding concentrated hydrochloric acid.

-

Stir the mixture for 30 minutes at 15-20°C to allow for complete precipitation.

-

Filter the this compound hydrochloride and dry it under a vacuum.

-

Quantitative Data on Purification

The crystallization process significantly reduces the levels of impurities in the final product.

| Impurity Data | Crude this compound Base | Purified this compound Base | This compound Hydrochloride Form I |

| Total Unknown Impurities | Not specified | 0.08% | < 0.1% |

Impurity Profiling

Understanding the impurity profile of this compound hydrochloride is critical for ensuring its safety and efficacy. Various process-related impurities and degradation products can be present in the final API.

Commonly identified impurities include:

-

Impurity B: 1,3-bis[3-acetyl-4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]urea

-

Impurity C: 1-{3-acetyl-4-[(2RS)-3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-3-(1,1-dimethylethyl)urea

-

Impurity E: 1,1'-[[(1,1-dimethylethyl)imino]bis[(2-hydroxypropane-1,3-diyl)oxy(3-acetyl-1,4-phenylene)]]bis(3,3-diethylurea)

The European Pharmacopoeia specifies the following limits for related substances in this compound hydrochloride:

-

Any one specified impurity: Not more than 0.2%

-

Any other impurity (known/unknown): Not more than 0.1%

-

Total impurities: Not more than 0.5%

The purification process described in the patent aims to produce this compound hydrochloride with total impurities of less than 0.1%, which is well within the pharmacopoeial limits.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound hydrochloride and quantifying its impurities.

A typical HPLC method for impurity profiling involves:

-

Column: A reversed-phase column, such as a C18 column.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength.

Stress degradation studies have been performed on this compound hydrochloride under various conditions (acidic, basic, neutral hydrolysis, photolytic, oxidative, and thermal) to identify potential degradation products. These studies are essential for establishing the stability-indicating nature of the analytical methods.

References

Celiprolol's Influence on Extracellular Matrix Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celiprolol, a third-generation beta-blocker with unique vasodilatory properties, has garnered significant attention for its potential therapeutic effects in connective tissue disorders, particularly vascular Ehlers-Danlos syndrome (vEDS). Its mechanism of action extends beyond simple blood pressure control, impacting the intricate network of the extracellular matrix (ECM). This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the gene expression of key ECM components. While direct, comprehensive quantitative data remains an area of active research, this document synthesizes available preclinical and clinical evidence, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a valuable resource for researchers and drug development professionals.

Introduction

The extracellular matrix is a dynamic and complex network of proteins and proteoglycans that provides structural support to tissues and plays a crucial role in regulating cellular processes such as proliferation, differentiation, and migration. Key components of the vascular ECM include collagens (primarily types I and III), elastin, fibronectin, and laminins. The homeostasis of the ECM is tightly regulated by a balance between the synthesis of these components and their degradation by matrix metalloproteinases (MMPs), which are, in turn, controlled by tissue inhibitors of metalloproteinases (TIMPs).

This compound's interest in the context of ECM remodeling stems from its clinical efficacy in reducing vascular events in patients with vEDS, a genetic disorder characterized by defects in type III collagen. This has led to investigations into its molecular mechanisms, focusing on its potential to modulate the expression of ECM-related genes.

Impact of this compound on the Gene Expression of Extracellular Matrix Components

The available evidence suggests that this compound's effects on ECM gene expression are multifaceted and context-dependent, particularly concerning its influence on the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Collagens

Mutations in the COL3A1 gene, which encodes the pro-alpha1(III) chain of type III collagen, are the cause of vEDS. Therefore, the effect of this compound on collagen gene expression is of paramount interest.

-

In a rat model of hypertension, long-term treatment with this compound was found to suppress the upregulated expression of type I collagen [1]. This suggests an anti-fibrotic effect in the context of hypertensive cardiovascular remodeling.

TGF-β Signaling

The TGF-β pathway is a critical regulator of ECM homeostasis. Its role in vEDS and the influence of this compound are complex and appear contradictory at first glance.

-

Elevated TGF-β levels have been observed in vEDS patients, potentially as a compensatory response to impaired collagen synthesis[2]. This overexpression might contribute to vascular fragility by altering the balance of ECM production and degradation.

-

Some research suggests that this compound exerts its protective effects by stabilizing TGF-β signaling , which in turn enhances collagen synthesis and improves the mechanical integrity of blood vessels.

-

However, a study on hypertensive rats demonstrated that this compound suppressed the expression of TGF-β1 . This discrepancy suggests that this compound's effect on the TGF-β pathway may depend on the underlying pathology (e.g., hypertension-induced fibrosis vs. a genetic collagen defect).

Other Extracellular Matrix Components

Direct evidence for the impact of this compound on the gene expression of other key ECM components is limited. However, studies on vEDS fibroblasts, which represent the disease state this compound aims to treat, show a general dysregulation of the ECM.

-

Fibronectin: vEDS fibroblasts exhibit increased expression of fibronectin. The effect of this compound on fibronectin gene expression has not been directly reported.

-

Elastin: While not directly studied in the context of this compound treatment, the integrity of elastic fibers is crucial for vascular health.

-

Lysyl Oxidase (LOX): This enzyme is responsible for the cross-linking of collagen and elastin. vEDS fibroblasts show elevated expression and activity of LOX. The impact of this compound on LOX gene expression is an important area for future research.

-

Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs): The balance between MMPs and TIMPs is critical for ECM turnover. While the direct effect of this compound on their gene expression is not well-documented, doxycycline, an MMP inhibitor, has shown some beneficial effects in a mouse model of vEDS. This suggests that modulating ECM degradation is a viable therapeutic strategy.

Quantitative Data Summary

| Gene Family | Specific Gene(s) | Cell/Tissue Type | Condition | Effect of this compound | Reference(s) |

| Collagens | Type I Collagen | Rat heart and blood vessels | DOCA-salt hypertension | Suppressed expression | |

| Type III Collagen (procollagen) | Human skin fibroblasts | Vascular Ehlers-Danlos Syndrome (vEDS) | No change in expression level, but improved fibril size | ||

| Growth Factors | TGF-β1 | Rat heart and blood vessels | DOCA-salt hypertension | Suppressed expression | |

| TGF-β signaling | - | Vascular Ehlers-Danlos Syndrome (vEDS) | Hypothesized to stabilize signaling to enhance collagen synthesis |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the impact of this compound on ECM gene expression. These are generalized protocols and would require optimization for specific experimental conditions.

In Vitro Treatment of Vascular Smooth Muscle Cells

This protocol outlines the steps for treating cultured vascular smooth muscle cells (VSMCs) with this compound to analyze subsequent changes in gene expression.

-

Cell Culture:

-

Human aortic smooth muscle cells (HASMCs) are cultured in Smooth Muscle Growth Medium (SmGM) supplemented with 5% fetal bovine serum (FBS), 0.5 ng/mL human epidermal growth factor, 2 ng/mL human fibroblast growth factor, and 5 µg/mL insulin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are passaged upon reaching 80-90% confluency and used for experiments between passages 4 and 8.

-

-

This compound Treatment:

-

HASMCs are seeded in 6-well plates at a density of 2 x 10^5 cells per well.

-

After 24 hours, the culture medium is replaced with a serum-free medium for 12 hours to synchronize the cells.

-

Cells are then treated with varying concentrations of this compound hydrochloride (e.g., 1, 10, 50 µM) or a vehicle control (e.g., sterile water or PBS) for a specified duration (e.g., 24, 48 hours).

-

-

RNA Isolation and Quantitative Real-Time PCR (qPCR):

-

Total RNA is extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

The concentration and purity of the RNA are determined using a spectrophotometer.

-

First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qPCR is performed using a real-time PCR system with SYBR Green master mix and primers specific for target ECM genes (e.g., COL1A1, COL3A1, ELN, FN1, MMP2, MMP9, TIMP1, TIMP2, LOX) and a housekeeping gene (e.g., GAPDH, ACTB).

-

The relative gene expression is calculated using the 2^-ΔΔCt method.

-

Western Blot Analysis for ECM Proteins

This protocol describes the detection and quantification of ECM protein levels in cell lysates or tissue homogenates following this compound treatment.

-

Protein Extraction:

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

For tissue samples, the tissue is homogenized in RIPA buffer.

-

The lysates are centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant containing the total protein is collected.

-

Protein concentration is determined using a BCA protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated on a 4-12% SDS-polyacrylamide gel.

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the target ECM proteins (e.g., anti-Collagen III, anti-Fibronectin) and a loading control (e.g., anti-GAPDH, anti-β-actin).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Visualizations

Signaling Pathways

Caption: Proposed signaling pathways of this compound's impact on ECM gene expression.

Experimental Workflow

Caption: Workflow for investigating this compound's effect on ECM gene and protein expression.

Conclusion and Future Directions

This compound demonstrates a complex and potentially beneficial impact on the extracellular matrix, particularly in the context of vascular connective tissue disorders. The current body of evidence suggests that its mechanisms involve the modulation of collagen synthesis and the TGF-β signaling pathway, although the precise nature of this regulation appears to be context-dependent and requires further elucidation.

A significant gap in the current knowledge is the lack of comprehensive quantitative data on the effect of this compound on the gene expression of a wide array of ECM components. Future research should prioritize:

-

In-depth gene expression profiling: Utilizing techniques like RNA sequencing and targeted qPCR arrays to systematically analyze the effect of this compound on the expression of all major ECM genes in relevant cell types (e.g., vascular smooth muscle cells, fibroblasts from vEDS patients).

-

Proteomic analysis: To complement gene expression data and understand the impact on the final protein composition of the ECM.

-

Functional studies: To correlate changes in gene and protein expression with functional outcomes, such as the biomechanical properties of the ECM.

-

Clarification of the TGF-β paradox: Further investigation is needed to understand the differential effects of this compound on TGF-β signaling in different pathological contexts.

By addressing these research questions, a more complete picture of this compound's mechanism of action on the extracellular matrix will emerge, paving the way for more targeted and effective therapeutic strategies for vEDS and potentially other connective tissue disorders.

References

Celiprolol and Its Effects on Collagen Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celiprolol, a third-generation beta-blocker with unique pharmacological properties, has garnered significant attention for its potential therapeutic role in connective tissue disorders, particularly vascular Ehlers-Danlos syndrome (vEDS). This technical guide provides an in-depth analysis of the current understanding of this compound's effects on collagen synthesis. It summarizes quantitative data from preclinical studies, details relevant experimental protocols, and elucidates the proposed signaling pathways through which this compound is believed to exert its effects on the extracellular matrix.

Introduction

Vascular Ehlers-Danlos syndrome is a severe, life-threatening genetic disorder characterized by defects in type III collagen, encoded by the COL3A1 gene.[1][2] This deficiency leads to arterial fragility, increasing the risk of dissections and ruptures. This compound, a cardioselective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist, has emerged as a promising therapeutic agent for vEDS.[3] It is thought to not only reduce hemodynamic stress on the vasculature but also to promote the synthesis of normal collagen, thereby improving the biomechanical integrity of blood vessels.[1][3] This guide will explore the scientific evidence supporting these claims.

Quantitative Data on this compound's Effects

While direct quantitative data on the percentage increase in collagen synthesis in human fibroblasts following this compound treatment is not extensively available in the current literature, preclinical studies on animal models of vEDS provide valuable insights into its effects on tissue integrity.

A key study in a Col3a1 heterozygous mouse model of vEDS demonstrated that treatment with this compound significantly improved the biomechanical integrity of the aorta. This was measured by the force required to cause aortic rupture.

| Parameter | Untreated vEDS Mice (mN) | This compound-Treated vEDS Mice (mN) | Percentage Increase in Rupture Force | Reference |

| Aortic Rupture Force (Descending Aorta - S2) | 296.7 | 395.2 | ~33.2% | |

| Aortic Rupture Force (Descending Aorta - S3) | 245.5 | 303.3 | ~23.5% |

Table 1: Effect of this compound on Aortic Rupture Force in a vEDS Mouse Model.

In a case report involving a vEDS patient, skin biopsies taken before and after three years of this compound administration showed qualitative improvements. While procollagen III expression levels remained similar, there was a noticeable improvement in the size differences of collagen fibrils, and endoplasmic reticulum (ER) dilation was no longer observed after treatment, suggesting a reduction in cellular stress and improved collagen fibril organization.

Proposed Signaling Pathways

The primary mechanism by which this compound is thought to influence collagen synthesis is through its partial agonist activity at the β2-adrenergic receptor, which appears to intersect with the Transforming Growth Factor-β (TGF-β) signaling pathway.

β2-Adrenergic Receptor Signaling

This compound's β2-agonist activity is proposed to stimulate the Gs-alpha subunit of the G-protein coupled receptor. This activation leads to a cascade of intracellular events, ultimately influencing gene transcription related to collagen synthesis.

Crosstalk with TGF-β Signaling

The TGF-β pathway is a central regulator of fibrosis and extracellular matrix production, including collagen. It is suggested that the cAMP/PKA pathway, activated by this compound's β2-adrenergic stimulation, can modulate TGF-β signaling. While the precise mechanism of crosstalk is still under investigation, evidence suggests that PKA can influence the activity of Smad proteins, the key downstream effectors of the TGF-β pathway. This modulation may lead to a more regulated and potentially beneficial collagen synthesis, contributing to improved tissue integrity.

Experimental Protocols

In Vivo Mouse Model of vEDS

This protocol is based on a study that investigated the effect of this compound on the biomechanical integrity of the aorta in a mouse model of vEDS (Col3a1 heterozygous mice).

-

Animal Model: Col3a1 heterozygous mice, which mimic the genetic defect in vEDS.

-

Treatment: this compound was administered to 4-week-old mice for 4 weeks at a dose of 200 mg/kg/day.

-

Outcome Measurement: The primary outcome was the biomechanical integrity of the thoracic aorta, assessed by measuring the maximum tensile force at rupture of uniaxially stretched aortic rings.

-

Procedure:

-

At the end of the treatment period, mice were euthanized.

-

The thoracic aorta was carefully excised and dissected into rings.

-

Aortic rings were mounted on a tissue puller.

-

The rings were uniaxially stretched at a constant rate until rupture.

-

The maximum force (in millinewtons, mN) required to cause rupture was recorded.

-

References

Celiprolol's Binding Affinities to Beta-Adrenoceptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celiprolol is a third-generation beta-blocker distinguished by a unique pharmacological profile. It exhibits cardioselectivity through its antagonist activity at the β1-adrenergic receptor, while simultaneously demonstrating partial agonist activity at the β2-adrenoceptor and agonist effects at the β3-adrenoceptor.[1][2][3] This multifaceted interaction with the beta-adrenoceptor family underlies its clinical efficacy in treating hypertension and angina pectoris, potentially with a more favorable side-effect profile compared to non-selective beta-blockers.[1][4] This technical guide provides a comprehensive overview of this compound's binding affinities to β-adrenoceptors, details the experimental protocols used for these determinations, and illustrates the associated signaling pathways.

Core Data: Binding Affinities of this compound

The binding affinity of a ligand for its receptor is a critical determinant of its pharmacological effect. For this compound, these affinities have been characterized using various in vitro methods, including radioligand binding assays and functional assays. The data presented below summarizes key findings from studies on human and animal tissues, as well as recombinant receptor systems.

| Receptor Subtype | Ligand Action | Affinity Metric | Value | Tissue/System | Reference |

| β1-Adrenoceptor | Antagonist | Ki | ~114 nM | Human Myocardial Membranes | |

| Antagonist | pA2 | 8.03 | Guinea Pig Right Atria (Chronotropic) | ||

| Antagonist | pA2 | 7.98 | Guinea Pig Papillary Muscle (Inotropic) | ||

| β2-Adrenoceptor | Partial Agonist | Ki | ~1260 nM | Human Lung Tissue | |

| Partial Agonist | pA2 | 6.43 | Guinea Pig Tracheal Relaxation | ||

| β3-Adrenoceptor | Agonist | - | - | Porcine Coronary Arteries |

Note: Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. Data for β3-adrenoceptor affinity is primarily functional, demonstrating agonism, with specific Ki values being less commonly reported in the reviewed literature. One study calculated a β1-selectivity factor of eleven for this compound based on its higher affinity for β1-adrenoceptors in the heart compared to β2-adrenoceptors in the lung.

Experimental Protocols

The determination of this compound's binding affinities relies on precise and validated experimental methodologies. The following sections detail the typical protocols for radioligand binding assays and functional assays used to characterize these interactions.

Radioligand Competitive Binding Assay

This assay is a cornerstone for determining the binding affinity (Ki) of an unlabeled drug, such as this compound, by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

-

Tissues (e.g., human myocardium or lung) or cells expressing the target beta-adrenoceptor subtype (e.g., CHO or HEK293 cells stably transfected with the human β1, β2, or β3 adrenoceptor gene) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate undergoes differential centrifugation to isolate the membrane fraction containing the receptors.

-

The final membrane pellet is resuspended in a suitable buffer, and protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

2. Binding Incubation:

-

A fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177 or 125I-cyanopindolol) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the receptors.

-

The incubation is carried out in a specific assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).

3. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine). This traps the membrane-bound radioligand on the filter while the unbound radioligand passes through.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., for β3-Adrenoceptor Agonism)

Functional assays are essential to characterize the agonist or antagonist nature of a drug's interaction with a receptor.

1. Tissue Preparation:

-

Isolated tissues, such as porcine coronary artery rings, are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

2. Experimental Procedure:

-

The tissues are allowed to equilibrate under a resting tension.

-

A contractile agent (e.g., a thromboxane A2 mimetic like U46619) is used to induce a stable pre-contraction.

-

Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath and measuring the resulting relaxation of the tissue.

-

To confirm the involvement of the β3-adrenoceptor, the experiment can be repeated in the presence of a selective β3-adrenoceptor antagonist (e.g., L-748,337 or SR 59230A). A rightward shift in the this compound concentration-response curve in the presence of the antagonist indicates competitive antagonism at the β3-adrenoceptor.

Signaling Pathways and Experimental Workflows

The distinct interactions of this compound with each beta-adrenoceptor subtype trigger different downstream signaling cascades. These, along with the experimental workflow for determining binding affinity, can be visualized using diagrams.

References

- 1. This compound: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound: A Unique Selective Adrenoceptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of this compound, a new cardioselective beta 1-adrenergic blocker with vasodilating properties, in the treatment of mild to moderate hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Celiprolol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celiprolol is a third-generation beta-blocker distinguished by a unique pharmacological profile that combines cardioselective β1-adrenergic antagonism with partial β2-adrenergic agonism and weak α2-adrenergic antagonism.[1][2][3] This multifaceted mechanism of action confers a distinct therapeutic profile, setting it apart from traditional beta-blockers. Preclinical research has been instrumental in elucidating the nuanced pharmacology of this compound, revealing its potential for vasodilation, bronchodilation, and positive effects on nitric oxide production, in addition to its primary antihypertensive and antianginal properties.[1][3] This in-depth technical guide synthesizes the core preclinical pharmacology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows to support further research and development.

Core Pharmacological Profile

This compound's distinctiveness lies in its selective interaction with multiple adrenergic receptor subtypes. It acts as a competitive antagonist at β1-adrenoceptors, primarily located in the heart, while simultaneously functioning as a partial agonist at β2-adrenoceptors, which are abundant in the smooth muscle of the vasculature and bronchi. Furthermore, it exhibits a weak antagonistic effect on α2-adrenoceptors.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative parameters from preclinical studies that define this compound's interaction with its molecular targets and its functional effects in various experimental models.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| β-Adrenergic (general) | Ki | 1.4 x 10⁻⁷ to 8.3 x 10⁻⁶ M | - | |

| β1-Adrenergic | Ki | 2.6 x 10⁻⁷ M | Dog ventricular muscle | |

| α2-Adrenergic | - | ~10-fold higher affinity vs. α1 | Rat cerebral cortex | |

| α-Adrenergic (general) | - | At least 100-fold lower affinity vs. β-receptors | - |

Table 2: In Vitro Functional Activity of this compound

| Parameter | Agonist/Effect | Value | Species/Tissue | Reference |

| pA2 | Isoproterenol (positive chronotropic) | 8.03 | Guinea pig right atrium | |

| pA2 | Isoproterenol (positive inotropic) | 7.98 | Guinea pig papillary muscle | |

| pA2 | Isoproterenol (tracheal relaxation) | 6.43 | Guinea pig trachea | |

| pA2 | UK-14304 (contraction) | 4.95 | Rat tail artery |

Table 3: In Vivo Pharmacodynamic Effects of this compound

| Animal Model | Effect | Effective Dose | Reference |

| Rat (catecholamine-depleted, anesthetized, vagotomized) | Dose-related increase in heart rate and decrease in blood pressure | 10 µg/kg to 1 mg/kg i.v. | |

| Dog | Inhibition of clonidine-induced vasoconstriction | 10 mg/kg | |

| Rat | Inhibition of clonidine-induced vasoconstriction | ≥ 12.5 mg/kg | |

| Rabbit (myocardial infarction model) | Reduction in infarct size | 1 and 10 mg/kg/h i.v. |

Key Signaling Pathways

This compound's engagement with its target receptors initiates downstream signaling cascades that mediate its physiological effects. A key pathway influenced by this compound is the nitric oxide (NO) signaling pathway, contributing to its vasodilatory properties.

Figure 1. This compound-mediated nitric oxide signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments used to characterize the pharmacology of this compound.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This assay quantifies the affinity of this compound for different adrenergic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1-, β2-, and α2-adrenergic receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from rat heart for β1, rat reticulocytes for β2, or rat cerebral cortex for α2).

-

Radioligand specific for the receptor subtype (e.g., [³H]-dihydroalprenolol for β-receptors, [³H]-yohimbine for α2-receptors).

-

This compound solutions of varying concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer with MgCl₂).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the incubation buffer.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Figure 2. Workflow for Radioligand Binding Assay.

Isolated Tissue Bath for Vasodilation Assessment

This ex vivo method evaluates the functional effect of this compound on vascular smooth muscle tone.

Objective: To determine the vasodilatory effect of this compound and its mechanism of action.

Materials:

-

Isolated arterial rings (e.g., rat femoral artery).

-

Organ bath system with physiological salt solution (PSS), maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Isometric force transducer.

-

Data acquisition system.

-

Vasoconstrictor agent (e.g., methoxamine).

-

This compound solutions of varying concentrations.

-

Antagonists (e.g., propranolol) to investigate the mechanism.

Procedure:

-

Tissue Preparation: Arterial rings are carefully dissected and mounted in the organ baths.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension.

-

Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent to induce a stable tone.

-

Drug Addition: Cumulative concentrations of this compound are added to the bath to generate a concentration-response curve for relaxation.

-

Mechanism Investigation: In separate experiments, the tissues are pre-incubated with specific antagonists before the addition of this compound to identify the receptors involved in the relaxation.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tone, and EC50 values are calculated.

Figure 3. Workflow for Isolated Tissue Bath Experiment.

Measurement of Nitric Oxide Production in Endothelial Cells

This in vitro assay quantifies the ability of this compound to stimulate nitric oxide (NO) production in endothelial cells.

Objective: To measure the amount of NO produced by endothelial cells in response to this compound stimulation.

Materials:

-

Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs).

-

Cell culture medium.

-

This compound solutions.

-

Griess Reagent system for nitrite determination (a stable breakdown product of NO).

-

Spectrophotometer.

Procedure:

-

Cell Culture: Endothelial cells are cultured to confluence in appropriate culture plates.

-

Stimulation: The cells are treated with various concentrations of this compound for a defined period.

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with the Griess reagent, which reacts with nitrite to form a colored azo compound.

-

Quantification: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The concentration of nitrite is determined by comparison with a standard curve of known nitrite concentrations, and this is used as an index of NO production.

Preclinical Safety and Toxicology

Conclusion

The preclinical pharmacology of this compound reveals a complex and unique profile that extends beyond simple β1-adrenoceptor antagonism. Its partial β2-agonist activity and its ability to stimulate nitric oxide production contribute significantly to its vasodilatory and potentially beneficial pleiotropic effects. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this distinctive cardiovascular agent. The favorable preclinical safety profile has paved the way for its clinical use and ongoing investigation into new therapeutic applications.

References

- 1. Effects of this compound (REV 5320), a new cardioselective beta-adrenoceptor antagonist, on in vitro adenylate cyclase, alpha- and beta-adrenergic receptor binding and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: agonist and antagonist effects at cardiac beta 1- and vascular beta 2-adrenoceptors determined under in vivo conditions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Celiprolol Treatment for Mouse Models of Vascular Ehlers-Danlos Syndrome (vEDS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Ehlers-Danlos Syndrome (vEDS) is a severe connective tissue disorder caused by mutations in the COL3A1 gene, leading to defects in type III collagen, a critical component of blood vessels and hollow organs. This results in a high risk of spontaneous arterial rupture, dissection, and organ perforation. Celiprolol, a β-blocker with unique vasodilatory properties, has shown promise in clinical trials for reducing vascular events in vEDS patients.[1] Preclinical studies using mouse models of vEDS are crucial for understanding the mechanism of action of this compound and for developing novel therapeutic strategies.

These application notes provide a comprehensive overview of this compound treatment protocols for vEDS mouse models, including detailed experimental procedures for key outcome measures.

Data Presentation

Table 1: this compound Treatment Protocol in a vEDS Mouse Model

| Parameter | Protocol | Reference |

| Mouse Model | Col3a1m1Lsmi/+ | Dubacher et al., 2019 |

| Drug | This compound | Dubacher et al., 2019 |

| Dosage | 200 mg/kg/day | Dubacher et al., 2019 |

| Administration | Oral gavage | Inferred from standard practice |

| Duration | 4 weeks | Dubacher et al., 2019 |

| Primary Outcome | Increased aortic rupture force | Dubacher et al., 2019 |

Note: In another vEDS mouse model (Col3a1+/G182R), this compound treatment did not show a beneficial effect on survival, highlighting the importance of model selection in preclinical studies.

Table 2: Summary of Clinical Trial Data for this compound in vEDS Patients

| Trial/Study | Number of Patients | Dosage | Key Findings | Reference |

| BBEST Trial | 53 | Up to 400 mg/day | 3-fold reduction in arterial ruptures/dissections | Frank et al., 2019 |

| French Cohort | 144 | ≤400 mg/day | Improved survival with this compound treatment | Frank et al., 2019 |

| Swedish Cohort | 40 | Up to 400 mg/day | Annual risk of major vascular event of 4.7% | Baderkhan et al., 2021 |

| DiSCOVER Trial | 150 (planned) | Up to 400 mg/day | Ongoing Phase 3 trial in the U.S. | Zevra Therapeutics |

Signaling Pathways in vEDS

Mutations in COL3A1 lead to deficient or defective type III collagen, which compromises the structural integrity of the extracellular matrix. This can lead to the activation of downstream signaling pathways that contribute to vascular pathology. One of the key pathways implicated in vEDS is the Phospholipase C/Inositol 1,4,5-triphosphate/Protein Kinase C/Extracellular signal-regulated kinase (PLC/IP3/PKC/ERK) pathway.[2][3] Aberrant activation of this pathway in vascular smooth muscle cells is thought to contribute to the vascular fragility seen in vEDS.[2][3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in vEDS mouse models.

This compound Treatment Protocol

This protocol is based on the study by Dubacher et al. (2019) and standard laboratory practices.

Materials:

-

vEDS mouse model (e.g., Col3a1m1Lsmi/+) and wild-type littermate controls

-

This compound hydrochloride

-

Sterile water for injection or 0.5% methylcellulose

-

Oral gavage needles (20-22 gauge, curved)

-

Animal scale

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.

-

Group Allocation: Randomly assign mice to treatment (this compound) and control (vehicle) groups. Include both vEDS and wild-type mice in each group.

-

This compound Preparation: Prepare a fresh solution of this compound in sterile water or 0.5% methylcellulose at a concentration suitable for administering 200 mg/kg in a volume of 5-10 ml/kg.

-

Administration: Administer this compound or vehicle daily via oral gavage for 4 weeks.

-

Monitoring: Monitor the mice daily for any adverse effects. Record body weight weekly.

-

Endpoint: At the end of the treatment period, euthanize the mice and harvest tissues for analysis.

Aortic Rupture Force Measurement

This protocol provides a method to assess the biomechanical integrity of the aorta.

Materials:

-

Dissecting microscope

-

Micro-dissecting scissors and forceps

-

Tissue puller or similar tensile testing equipment

-

Phosphate-buffered saline (PBS)

Procedure:

-

Aorta Dissection: Immediately after euthanasia, carefully dissect the thoracic aorta in ice-cold PBS.

-

Sample Preparation: Cut the aorta into 2 mm wide rings.

-

Mounting: Mount the aortic ring on the hooks of the tissue puller.

-

Tensile Testing: Stretch the aortic ring at a constant rate until it ruptures.

-

Data Acquisition: Record the force (in mN) required to rupture the tissue.

-

Analysis: Compare the mean rupture force between the different treatment and genotype groups.

Collagen Quantification in Aortic Tissue

This protocol uses Picrosirius Red staining to visualize and quantify collagen in aortic sections.

Materials:

-

Harvested aortas

-

4% paraformaldehyde (PFA)

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Paraffin wax

-

Microtome

-

Picrosirius Red solution

-

Polarizing microscope

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Fixation and Processing: Fix the harvested aortas in 4% PFA overnight, then dehydrate through an ethanol series and clear in xylene before embedding in paraffin.

-

Sectioning: Cut 5 µm thick cross-sections of the aorta using a microtome.

-

Staining: Deparaffinize and rehydrate the sections, then stain with Picrosirius Red solution.

-

Imaging: Image the stained sections under both bright-field and polarized light microscopy.

-

Quantification: Use image analysis software to quantify the area of red staining (total collagen) under bright-field and the area of birefringence (fibrillar collagen) under polarized light. Normalize the collagen area to the total tissue area.

Western Blot for p-ERK and Total ERK

This protocol is for assessing the activation of the ERK signaling pathway in aortic tissue.

Materials:

-

Harvested aortas

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Protein Extraction: Homogenize aortic tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour.

-

Incubate with the primary antibody for phospho-ERK1/2 overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an ECL substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for total ERK1/2 as a loading control.

-

Analysis: Quantify the band intensities using densitometry. Normalize the phospho-ERK signal to the total ERK signal.

By following these detailed protocols, researchers can effectively evaluate the preclinical efficacy of this compound in mouse models of vEDS and gain further insights into its mechanism of action.

References

Application Note: Quantification of Celiprolol in Human Plasma Using a Highly Sensitive LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celiprolol is a third-generation beta-blocker with cardioselective β1 antagonist and partial β2 agonist properties, used in the management of hypertension and angina. Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, dose-response evaluations, and bioequivalence trials. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, specificity, and throughput, allowing for precise measurement of low drug concentrations in complex biological matrices.[1][2]

This application note details a validated LC-MS/MS method for the reliable quantification of this compound in human plasma. The protocol covers sample preparation using solid-phase extraction (SPE), chromatographic and mass spectrometric conditions, and method performance characteristics.

Experimental Protocols

Materials and Reagents

-